2-amino-4-{[(4-fluorophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
2-amino-4-{[(4-fluorophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{[(4-fluorophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Thioether Formation: The sulfanyl groups are introduced through a thiolation reaction, where the pyrimidine derivative is treated with methylthiol and 4-fluorobenzylthiol under basic conditions.
Final Functionalization: The amino and nitrile groups are introduced in the final steps through appropriate functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-{[(4-fluorophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-amino-4-{[(4-fluorophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anticancer or antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-amino-4-{[(4-fluorophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-{[(4-chlorophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile
- 2-amino-4-{[(4-bromophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Uniqueness
The unique aspect of 2-amino-4-{[(4-fluorophenyl)methyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs.
Properties
IUPAC Name |
2-amino-4-[(4-fluorophenyl)methylsulfanyl]-6-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S2/c1-19-11-10(6-15)12(18-13(16)17-11)20-7-8-2-4-9(14)5-3-8/h2-5H,7H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVJEAUWALVGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SCC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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